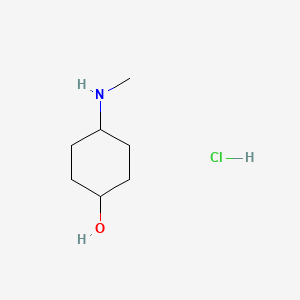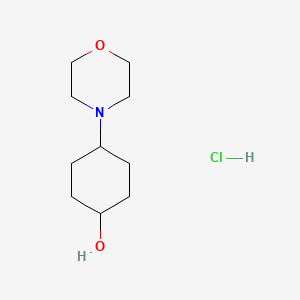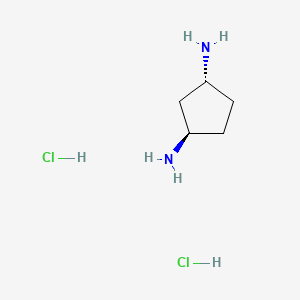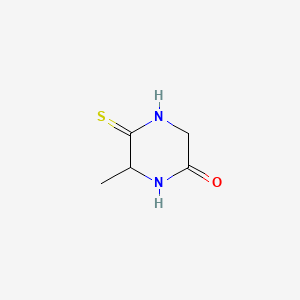
(3,3-二氟环丁基)甲醇
描述
“(3,3-Difluorocyclobutyl)methanol” is a chemical compound with the molecular formula C5H8F2O . It has an average mass of 122.113 Da and a monoisotopic mass of 122.054321 Da . It is also known by its IUPAC name, Cyclobutanemethanol, 3,3-difluoro- .
Molecular Structure Analysis
The molecular structure of “(3,3-Difluorocyclobutyl)methanol” consists of a cyclobutyl ring (a four-membered carbon ring) with two fluorine atoms attached to the same carbon atom and a methanol group attached to a different carbon atom in the ring .Physical And Chemical Properties Analysis
“(3,3-Difluorocyclobutyl)methanol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.科学研究应用
生物膜中的脂质动力学: 甲醇作为增溶剂用于跨膜蛋白/肽的研究。它显着影响脂质动力学,影响与双层组成相关的结构-功能关系,例如脂质不对称性 (Nguyen 等人,2019)。
催化过程: 甲醇可以使用铱催化剂与丙二烯进行直接 C-C 偶联,生成包含全碳季碳中心的更高醇,而没有化学计量的副产物。这代表了甲醇催化 C-C 偶联用于氢羟甲基化的开创性方法 (Moran 等人,2011)。
甲醇生产和利用: 甲醇制烯烃 (MTO) 反应对基础研究和工业应用都至关重要,在工艺开发和商业化方面取得了重大进展,世界上第一座煤制烯烃工厂就是证明 (Tian 等人,2015)。
化学合成: 甲醇在有机合成中可用作潜在的氢源和 C1 合成子。它已被用于胺的选择性 N-甲基化和硝基芳烃的转移氢化,展示了其在各种合成应用中的多功能性和效率 (Sarki 等人,2021)。
卤代氢呋喃合成: 一种 TfOH 催化的羟基化/卤环化方法,用于有效地从环丙基甲醇制备 3-卤代氢呋喃,证明了甲醇在合成有机化学中的广泛适用性 (Mothe 等人,2011)。
甲醇作为基本组成部分: 甲醇被认为是一种有前途的清洁燃料和更复杂化学结构的基本组成部分。它在减少 CO2 排放以及作为氢存储和保存的载体方面发挥着重要作用 (Dalena 等人,2018)。
通过膜反应器技术制氢: 甲醇被用作制氢的能量载体,文献重点关注各种方法,如蒸汽和自热重整、甲醇分解或甲醇-水电解反应 (Dalena 等人,2018)。
CO2 低压加氢制 CH3OH: 低压甲醇合成催化剂的开发,用于将 CO2 和可再生 H2 转化为甲醇,突出了甲醇生产和气候变化预防的可持续方法 (Richard 和 Fan,2017)。
安全和危害
生化分析
Biochemical Properties
(3,3-Difluorocyclobutyl)methanol plays a significant role in biochemical reactions due to its fluorinated cyclobutyl structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, potentially acting as a substrate or inhibitor. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of (3,3-Difluorocyclobutyl)methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (3,3-Difluorocyclobutyl)methanol has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation and differentiation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of (3,3-Difluorocyclobutyl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (3,3-Difluorocyclobutyl)methanol binds to specific active sites on enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, (3,3-Difluorocyclobutyl)methanol can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,3-Difluorocyclobutyl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3,3-Difluorocyclobutyl)methanol remains stable under specific conditions but may degrade over time when exposed to light or heat . Long-term exposure to (3,3-Difluorocyclobutyl)methanol in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of (3,3-Difluorocyclobutyl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, (3,3-Difluorocyclobutyl)methanol can cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
(3,3-Difluorocyclobutyl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes oxidation-reduction reactions, catalyzed by enzymes such as cytochrome P450 oxidases . These metabolic pathways can influence the levels of metabolites within the cell, affecting overall metabolic flux and cellular function .
Transport and Distribution
The transport and distribution of (3,3-Difluorocyclobutyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . For instance, (3,3-Difluorocyclobutyl)methanol may be transported into cells via membrane transporters and subsequently distributed to organelles such as the mitochondria or endoplasmic reticulum .
Subcellular Localization
The subcellular localization of (3,3-Difluorocyclobutyl)methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (3,3-Difluorocyclobutyl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the endoplasmic reticulum may affect protein folding and secretion processes .
属性
IUPAC Name |
(3,3-difluorocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZKTVVUZBIKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670331 | |
| Record name | (3,3-Difluorocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681128-39-2 | |
| Record name | (3,3-Difluorocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-Difluorocyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




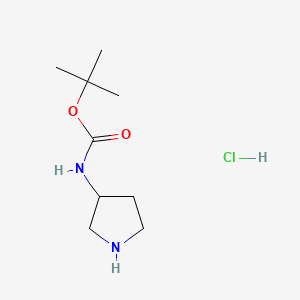

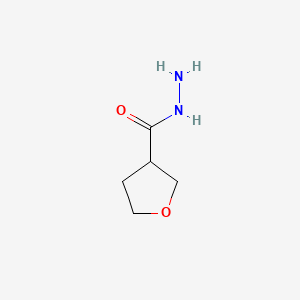
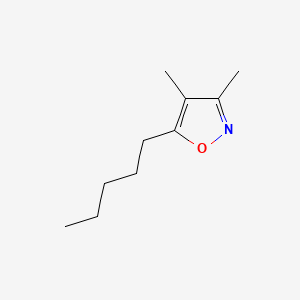
![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)
![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)
![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)

